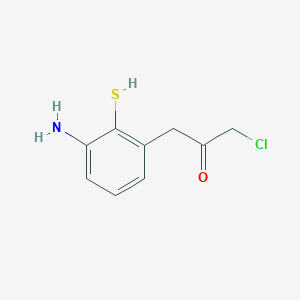
1-(3-Bromopropyl)-3-chloro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-chloro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-3-chloro-4-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable benzene derivative. For instance, starting with 4-iodo-3-chlorobenzene, a bromopropyl group can be introduced via a nucleophilic substitution reaction using 1,3-dibromopropane under appropriate conditions . The reaction typically requires a solvent such as xylene or toluene and may be facilitated by microwave irradiation to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-3-chloro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding benzoic acid derivatives.
Common reagents used in these reactions include strong bases like potassium tert-butoxide for elimination reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-chloro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-3-chloro-4-iodobenzene exerts its effects depends on the specific context in which it is usedThe molecular targets and pathways involved vary depending on the specific application, but they often include key enzymes and receptors involved in metabolic and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-chloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-chlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-3-chlorobenzene: Lacks the bromopropyl group, limiting its use in certain synthetic applications.
1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but with different positioning of the chlorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of halogen atoms and the bromopropyl group, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H9BrClI |
|---|---|
Poids moléculaire |
359.43 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-2-chloro-1-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
Clé InChI |
KFAKRPBFDXZIDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCBr)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
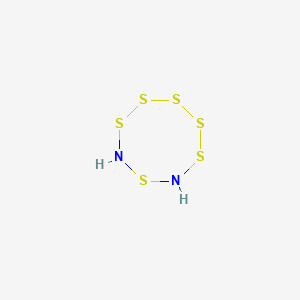
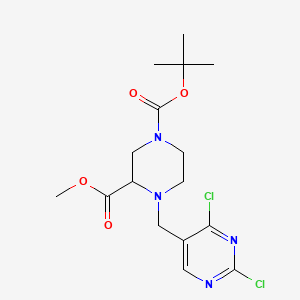

![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
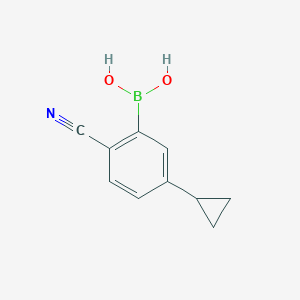
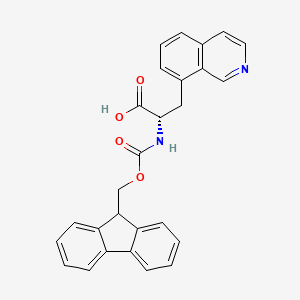
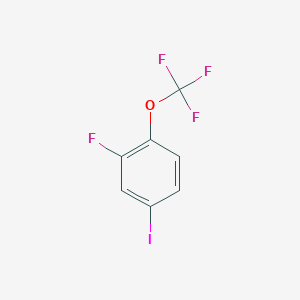
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)


